molecular formula C7H12N4S B15255921 3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine

3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine

Cat. No.: B15255921
M. Wt: 184.26 g/mol
InChI Key: QOBZDMFSBLOPFO-UHFFFAOYSA-N
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Description

3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a piperidine ring and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of both piperidine and thiadiazole moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine-4-carboxylic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target and the context of its application .

Comparison with Similar Compounds

3-(Piperidin-4-YL)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds that contain piperidine or thiadiazole moieties:

The uniqueness of this compound lies in the combination of both piperidine and thiadiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

3-piperidin-4-yl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H12N4S/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h5,9H,1-4H2,(H2,8,10,11)

InChI Key

QOBZDMFSBLOPFO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NSC(=N2)N

Origin of Product

United States

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